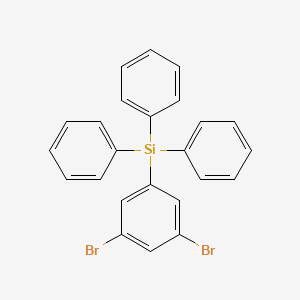

(3,5-Dibromophenyl)triphenylsilane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(3,5-dibromophenyl)-triphenylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18Br2Si/c25-19-16-20(26)18-24(17-19)27(21-10-4-1-5-11-21,22-12-6-2-7-13-22)23-14-8-3-9-15-23/h1-18H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYGFDYMFXPXXLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC(=CC(=C4)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18Br2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

494.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: The Significance of Aryltriphenylsilanes

An In-Depth Technical Guide to the Synthesis of (3,5-Dibromophenyl)triphenylsilane

For professionals in chemical research and pharmaceutical development, the synthesis of bespoke organosilane compounds is a critical capability. This compound is a valuable building block, offering multiple reactive sites for further functionalization in the development of novel materials and therapeutic agents. This guide provides a comprehensive, technically detailed protocol for its synthesis, grounded in established organometallic principles.

Aryltriphenylsilanes are a class of organosilicon compounds that have garnered significant interest in materials science and medicinal chemistry. The triphenylsilyl group imparts desirable properties such as thermal stability, lipophilicity, and steric bulk. The incorporation of a bulky and lipophilic triphenylsilyl group can significantly alter the pharmacokinetic and pharmacodynamic properties of a lead compound[1]. The bromine atoms on the phenyl ring of this compound serve as versatile handles for subsequent cross-coupling reactions, enabling the construction of complex molecular architectures.

The synthesis of this target molecule is most effectively achieved through the reaction of a Grignard reagent with an appropriate chlorosilane. This method is a cornerstone of organosilane chemistry, dating back to the pioneering work of F. Stanley Kipping[2].

Synthesis Methodology: The Grignard Reaction

The core of this synthetic protocol is the Grignard reaction, a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds. The synthesis of this compound proceeds in two key stages:

-

Formation of the Grignard Reagent: 3,5-Dibromophenylmagnesium bromide is prepared from 1,3,5-tribromobenzene and magnesium metal. The magnesium undergoes oxidative insertion into one of the carbon-bromine bonds.

-

Silylation: The newly formed Grignard reagent acts as a potent nucleophile, attacking the electrophilic silicon center of triphenylsilyl chloride to form the desired C-Si bond.

Strict anhydrous conditions are paramount for the success of this reaction, as any trace of water will protonate and quench the highly reactive Grignard reagent[3]. Tetrahydrofuran (THF) is the solvent of choice due to its ability to solvate and stabilize the Grignard reagent[3][4].

Reaction Mechanism

The reaction proceeds via a nucleophilic substitution at the silicon center. The polarized carbon-magnesium bond of the Grignard reagent attacks the silicon atom of triphenylsilyl chloride, displacing the chloride leaving group.

Caption: Overall workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol outlines the step-by-step synthesis of this compound.

Materials and Reagents

| Reagent/Material | Formula | M.W. ( g/mol ) | Amount | Moles | Purity |

| Magnesium Turnings | Mg | 24.31 | 1.2 equiv. | >99.5% | |

| 1,3,5-Tribromobenzene | C₆H₃Br₃ | 314.80 | 1.0 equiv. | >98% | |

| Triphenylsilyl chloride | C₁₈H₁₅ClSi | 294.85 | 1.1 equiv. | >98% | |

| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | Anhydrous | ||

| Iodine (activator) | I₂ | 253.81 | 1 crystal | ||

| Saturated aqueous ammonium chloride | NH₄Cl | 53.49 | |||

| Diethyl ether | (C₂H₅)₂O | 74.12 | Anhydrous | ||

| Anhydrous magnesium sulfate | MgSO₄ | 120.37 |

Equipment

-

Three-necked round-bottom flask

-

Reflux condenser

-

Pressure-equalizing dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Schlenk line or nitrogen/argon balloon setup for inert atmosphere

Step-by-Step Procedure

Caption: Step-by-step workflow for the synthesis of the target compound.

-

Preparation of Glassware and Inert Atmosphere: All glassware must be rigorously dried in an oven at 120 °C overnight or by flame-drying under a stream of inert gas (nitrogen or argon) to eliminate any moisture. Assemble the three-necked flask with the condenser, dropping funnel, and inert gas inlet while hot and allow it to cool to room temperature under a positive pressure of inert gas.

-

Initiation of the Grignard Reaction: Place the magnesium turnings (1.2 equivalents) into the flask. Add a single crystal of iodine as an activator. In the dropping funnel, prepare a solution of 1,3,5-tribromobenzene (1.0 equivalent) in anhydrous THF. Add a small portion (approximately 10%) of this solution to the magnesium suspension. The reaction should initiate, indicated by the fading of the iodine color and gentle refluxing[1]. If the reaction does not start, gentle warming with a heat gun may be necessary.

-

Formation of the Grignard Reagent: Once the reaction has initiated, add the remaining 1,3,5-tribromobenzene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature or with gentle heating for an additional 1-2 hours to ensure the complete formation of the Grignard reagent. The solution should appear grayish and cloudy[3].

-

Silylation Reaction: Cool the freshly prepared Grignard reagent to 0 °C in an ice bath. Dissolve triphenylsilyl chloride (1.1 equivalents) in anhydrous THF in the dropping funnel and add it dropwise to the stirred Grignard solution at 0 °C. A variety of Grignard reagents are known to react with triphenylsilyl chloride to afford organosilanes[5].

-

Reaction Progression and Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12 hours to ensure the reaction goes to completion[6].

-

Reaction Quench and Workup: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution while cooling the flask in an ice bath. Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL). Combine the organic layers and wash with water and then brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent. Alternatively, recrystallization from a suitable solvent system such as ethanol/chloroform can be employed to obtain the pure this compound[6].

Safety and Handling Precautions

-

Anhydrous Solvents: Anhydrous THF and diethyl ether are flammable and should be handled in a well-ventilated fume hood away from ignition sources.

-

Grignard Reagents: Grignard reagents are highly reactive and moisture-sensitive. The reaction should be conducted under a strictly inert atmosphere.

-

Triphenylsilyl chloride: This compound is corrosive and reacts with moisture to release HCl gas. It should be handled with appropriate personal protective equipment, including gloves and safety glasses[5].

-

1,3,5-Tribromobenzene: This is a halogenated aromatic compound and should be handled with care to avoid inhalation and skin contact.

A thorough risk assessment should be conducted before commencing any experimental work.

Characterization

The identity and purity of the synthesized this compound can be confirmed by standard analytical techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the molecular structure.

-

Mass Spectrometry (MS): To confirm the molecular weight of the product.

-

Melting Point: A sharp melting point is indicative of high purity.

Conclusion

This guide provides a robust and detailed protocol for the synthesis of this compound, a valuable intermediate for further chemical elaboration. By carefully following the outlined procedures and adhering to strict anhydrous and inert conditions, researchers can reliably produce this compound for their specific applications in drug discovery and materials science.

References

- Deacon, G. B., & Faulks, S. J. (1987). The Grignard reagent. Journal of Organometallic Chemistry, 324(1-2), 1-13.

- Lee, J. T., & Thomas, P. J. (2005). Improved Synthesis of Aryltrialkoxysilanes via Treatment of Aryl Grignard or Lithium Reagents with Tetraalkyl Orthosilicates. The Journal of Organic Chemistry, 70(25), 10254–10257.

- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley-Interscience.

- Hudrlik, P. F., & Hudrlik, A. M. (1975). Reactions of (triphenylsilyl)ethylene oxide with Grignard reagents (and with MgBr2). A reinvestigation. The Journal of Organic Chemistry, 40(2), 117-121.

-

Gelest, Inc. (n.d.). Grignard Reagents and Silanes. Retrieved from [Link]

Sources

An In-depth Technical Guide to (3,5-Dibromophenyl)triphenylsilane

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Versatile Synthetic Scaffold

(3,5-Dibromophenyl)triphenylsilane, bearing the CAS number 1030856-97-3, emerges as a molecule of significant interest at the intersection of materials science and medicinal chemistry. Its structure, featuring a triphenylsilyl group appended to a dibrominated phenyl ring, offers a unique combination of steric bulk, electronic properties, and reactive handles. This guide, intended for the discerning researcher, aims to provide a comprehensive technical overview of this compound, delving into its synthesis, properties, and potential applications. As a senior application scientist, the narrative that follows is grounded in the principles of chemical reactivity and synthetic utility, offering insights into not just the "what," but the "why" behind its strategic value in modern chemical research.

Molecular Architecture and Physicochemical Profile

The foundational step in understanding the utility of any chemical entity is a thorough characterization of its physical and chemical properties. This compound is a white to light yellow crystalline solid.[1][2] Its core structure consists of a central silicon atom tetrahedrally bonded to three phenyl rings and one 3,5-dibromophenyl ring.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 1030856-97-3 | [3] |

| Molecular Formula | C₂₄H₁₈Br₂Si | [3] |

| Molecular Weight | 494.30 g/mol | [1][3] |

| IUPAC Name | This compound | [3] |

| Synonyms | 3,5-Dibromotetraphenylsilane | [3] |

| Appearance | White to light yellow crystalline powder/solid | [1][2] |

| Melting Point | 186-190 °C | [2] |

| Purity | ≥98% (by GC) | [1][3] |

The triphenylsilyl moiety imparts significant steric hindrance and lipophilicity to the molecule. The silicon-carbon bond is notably stable, and the three phenyl rings provide a rigid, well-defined three-dimensional structure. The key to its synthetic versatility, however, lies in the two bromine atoms positioned meta to the silicon anchor. These bromine atoms serve as latent reactive sites, prime for a variety of cross-coupling reactions.

Synthesis and Mechanistic Considerations

The proposed synthesis hinges on a selective lithium-halogen exchange reaction, a cornerstone of organolithium chemistry. At low temperatures, an organolithium reagent, typically n-butyllithium, will preferentially abstract a bromine atom from an poly-brominated aromatic ring to form an aryllithium intermediate. This is followed by quenching with an electrophile, in this case, chlorotriphenylsilane.

Caption: Proposed synthetic pathway for this compound.

Self-Validating Experimental Protocol (Inferred)

This protocol is designed to be self-validating by incorporating clear reaction monitoring steps and purification procedures to ensure the identity and purity of the final product.

Step 1: Generation of (3,5-Dibromophenyl)lithium

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel, add 1,3,5-tribromobenzene (1.0 eq) and anhydrous tetrahydrofuran (THF).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of n-butyllithium (1.0 eq) in hexanes to the dropping funnel and add it dropwise to the stirred solution, maintaining the internal temperature below -70 °C.

-

Causality: The low temperature is critical to prevent side reactions, such as lithium-halogen exchange at other positions or reaction of the generated aryllithium with the solvent. The slow addition of n-butyllithium ensures selective mono-lithiation.

-

Step 2: Reaction with Chlorotriphenylsilane

-

After stirring at -78 °C for 1-2 hours, a solution of chlorotriphenylsilane (1.0 eq) in anhydrous THF is added dropwise, again maintaining the low temperature.

-

Causality: The aryllithium species is a potent nucleophile that will readily attack the electrophilic silicon center of chlorotriphenylsilane, displacing the chloride and forming the desired C-Si bond.

-

Step 3: Work-up and Purification

-

The reaction is allowed to slowly warm to room temperature and stirred overnight.

-

The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

The aqueous layer is extracted with an organic solvent such as ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., a mixture of a chlorinated solvent and an alcohol) to afford this compound as a crystalline solid.[4]

Reactivity and Synthetic Utility: A Gateway to Molecular Complexity

The true value of this compound lies in its potential as a versatile building block. The two bromine atoms on the phenyl ring are strategically positioned for a multitude of synthetic transformations, most notably palladium-catalyzed cross-coupling reactions.

Caption: Potential cross-coupling reactions of this compound.

These reactions allow for the sequential or simultaneous introduction of a wide array of functional groups, enabling the construction of complex molecular architectures with a high degree of control. The triphenylsilyl group can serve several purposes in these transformations:

-

Steric Director: The bulky triphenylsilyl group can influence the regioselectivity of reactions on the aromatic ring or on adjacent functionalities.

-

Solubilizing Group: The nonpolar nature of the triphenylsilyl moiety can enhance the solubility of the molecule in organic solvents, facilitating reaction and purification.

-

Electronic Modulator: The silyl group can subtly influence the electronic properties of the aromatic ring, which can in turn affect the reactivity of the bromine atoms in cross-coupling reactions.

Applications in Materials Science: Building Blocks for Organic Electronics

A primary area of interest for this compound is in the field of organic electronics, particularly in the development of materials for Organic Light-Emitting Diodes (OLEDs). This compound can serve as a key intermediate in the synthesis of larger, conjugated molecules that function as host materials for phosphorescent emitters.

The general strategy involves using the bromine atoms as points of attachment for other aromatic or heteroaromatic units through cross-coupling reactions. This allows for the construction of molecules with high triplet energies, good thermal stability, and appropriate charge-transporting properties – all critical parameters for efficient OLED host materials.

Caption: Workflow for the application of this compound in OLEDs.

The triphenylsilyl group in the final host material can contribute to:

-

Amorphous Morphology: The non-planar, propeller-like structure of the triphenylsilyl group can disrupt intermolecular packing, leading to the formation of stable amorphous films, which is beneficial for device longevity and efficiency.

-

Tuning of Electronic Properties: The silicon atom can influence the HOMO and LUMO energy levels of the molecule, allowing for fine-tuning of the electronic properties to match those of the other layers in the OLED device.

Relevance in Drug Discovery and Medicinal Chemistry

While direct applications of this compound in drug development are not yet documented, its structural motifs are highly relevant to medicinal chemistry. The incorporation of silicon into drug candidates is a growing strategy to modulate their physicochemical and pharmacokinetic properties. Silyl groups can enhance lipophilicity, improve metabolic stability, and alter the conformational preferences of a molecule.

This compound can be envisioned as a scaffold for the synthesis of novel bioactive compounds. The bromine atoms provide handles for the introduction of pharmacophoric groups through cross-coupling reactions, allowing for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies.

The triphenylsilyl moiety itself can act as a "lipophilic anchor," potentially targeting hydrophobic pockets in proteins. Furthermore, the dibromophenyl core is a common feature in many biologically active molecules, including kinase inhibitors and other therapeutic agents.

Spectroscopic Characterization (Predicted)

Although experimental spectra are not publicly available, the expected NMR and mass spectral data can be predicted based on the structure and data from analogous compounds.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Features |

| ¹H NMR | - Multiplets in the aromatic region (approx. 7.2-7.8 ppm).- The protons on the triphenylsilyl groups will likely appear as complex multiplets.- The protons on the dibrominated ring will appear as distinct signals, with coupling patterns indicative of their meta and para relationships. |

| ¹³C NMR | - Multiple signals in the aromatic region (approx. 120-140 ppm).- Signals corresponding to the ipso-carbons attached to silicon and bromine will be present.- The number of signals will reflect the symmetry of the molecule. |

| Mass Spec (EI) | - A prominent molecular ion peak (M⁺) at m/z ≈ 492, 494, 496, corresponding to the isotopic distribution of the two bromine atoms.- Fragmentation patterns involving the loss of phenyl groups (Ph, m/z = 77) and bromine atoms. |

Concluding Remarks and Future Outlook

This compound represents a compelling molecular scaffold with significant untapped potential. Its straightforward, albeit inferred, synthesis and the presence of versatile reactive handles make it an attractive building block for both materials science and medicinal chemistry. While its direct applications are yet to be fully explored and documented in peer-reviewed literature, the foundational chemical principles strongly suggest its utility in the creation of novel OLED materials and as a scaffold for the discovery of new therapeutic agents. This guide serves as a testament to its potential, providing researchers with the foundational knowledge to harness the synthetic power of this intriguing molecule.

References

- Rohm And Haas Electronic Materials Korea Ltd.;Kim, Chi Sik;Lee, Soo Yong;Kim, Young Gil;Lee, Hyo-Jung;Lee, Su Hyun;Kim, Hyun;Cho, Young Jun;Chang, Hoon;Lee, Kyung Joo;Kim, Bong-Ok;Kim, Sung-Min. EP2857395A1, 2015.

- Bis(3,5-dibromophenyl)dimethylsilane: A useful synthon for organosilicon chemistry. Acta Crystallographica Section E: Structure Reports Online. 2009, 65(11), o2823.

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. DE10162332A1 - Process for the preparation of alkyl lithium compounds under reduced pressure - Google Patents [patents.google.com]

- 3. This compound | C24H18Br2Si | CID 58926930 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (3-Bromophenyl)triphenylsilane synthesis - chemicalbook [chemicalbook.com]

(3,5-Dibromophenyl)triphenylsilane: A Core Building Block for Advanced Optoelectronic Materials

An In-depth Technical Guide for Researchers and Application Scientists

Introduction: The Strategic Role of Substituted Tetraphenylsilanes

In the landscape of materials science and organic electronics, molecules based on a central silicon atom with four aromatic substituents—tetraphenylsilanes—have emerged as a cornerstone for developing high-performance organic light-emitting diodes (OLEDs). The tetraphenylsilane core imparts a unique combination of properties: a rigid, three-dimensional structure that disrupts intermolecular packing (π-π stacking), leading to high morphological stability and high glass transition temperatures (Tg).[1] This non-planar geometry is crucial for forming stable amorphous films, a prerequisite for long-lasting electronic devices. Furthermore, the silicon atom acts as an insulating core, effectively breaking the conjugation across the molecule. This separation allows for the maintenance of a high triplet energy level (ET), a critical requirement for host materials in blue phosphorescent OLEDs (PhOLEDs), which are essential for full-color displays and solid-state lighting.[2][3]

(3,5-Dibromophenyl)triphenylsilane, the subject of this guide, is not an end-product but a strategic synthetic intermediate or "synthon." Its design is elegantly simple and highly functional: it combines the stable, high-triplet-energy triphenylsilyl moiety with a dibrominated phenyl ring. The two bromine atoms serve as versatile reactive handles, enabling chemists to further elaborate the molecular structure through a variety of cross-coupling reactions. This allows for the precise tuning of the final molecule's electronic and physical properties, making this compound a valuable precursor for custom-designed host materials, charge-transport materials, and other functional organic molecules.[4] This guide provides a detailed overview of its properties, a validated synthetic protocol, characterization data, and its core application as a foundational building block in organic synthesis.

Core Molecular Properties and Data

The fundamental physicochemical properties of this compound are summarized below. This data is essential for reaction planning, purification, and material characterization.

| Property | Value | Source(s) |

| Molecular Formula | C₂₄H₁₈Br₂Si | [5] |

| Molecular Weight | 494.30 g/mol | [6] |

| CAS Number | 1030856-97-3 | [6] |

| IUPAC Name | (3,5-dibromophenyl)-triphenylsilane | [5] |

| Synonyms | 3,5-Dibromotetraphenylsilane | [5] |

| Appearance | White to light yellow crystalline solid | - |

| Melting Point | 188 °C | [6] |

| Purity | Typically ≥98.0% (by GC) | - |

| InChI Key | UYGFDYMFXPXXLL-UHFFFAOYSA-N | [5] |

| SMILES | C1=CC=C(C=C1)(C3=CC=CC=C3)C4=CC(=CC(=C4)Br)Br | [5] |

Synthesis Protocol: A Validated Approach

The synthesis of this compound is most effectively achieved via the lithiation of a polyhalogenated aromatic precursor followed by an electrophilic quench with chlorotriphenylsilane. The following protocol is a representative and robust method adapted from the well-established synthesis of the structurally analogous compound, (3-Bromophenyl)triphenylsilane, and is grounded in fundamental organometallic principles.[7]

Reaction Principle

The core of this synthesis is a halogen-lithium exchange reaction. A strong organolithium base, typically n-butyllithium (n-BuLi), selectively abstracts a bromine atom from 1,3,5-tribromobenzene at low temperatures. The resulting aryllithium species is a potent nucleophile that readily attacks the electrophilic silicon center of chlorotriphenylsilane, forming a stable carbon-silicon bond. The use of 1,3,5-tribromobenzene as a starting material statistically favors the desired mono-silylation, leaving two bromine atoms intact for subsequent functionalization.

Caption: Synthetic workflow for this compound.

Step-by-Step Methodology

-

Reactor Setup: A three-necked round-bottom flask is flame-dried under vacuum and subsequently purged with an inert atmosphere (e.g., argon or nitrogen). Equip the flask with a magnetic stirrer, a low-temperature thermometer, a rubber septum for reagent addition, and an inert gas inlet.

-

Precursor Dissolution: Dissolve 1,3,5-tribromobenzene (1.0 equivalent) in anhydrous tetrahydrofuran (THF). The solvent must be rigorously dried to prevent quenching of the organolithium intermediates.

-

Cooling and Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. This low temperature is critical to prevent side reactions, such as the elimination of lithium bromide to form benzyne, and to control the selectivity of the halogen-lithium exchange.

-

Base Addition: Slowly add n-butyllithium (1.0 equivalent, typically as a 2.5 M solution in hexanes) dropwise via syringe while maintaining the temperature at -78 °C. The causality here is paramount: slow addition prevents localized heating and ensures the selective formation of the mono-lithiated species, 3,5-dibromophenyllithium. Stir the resulting mixture at -78 °C for 1 hour.

-

Electrophilic Quench: In a separate, dry flask, dissolve chlorotriphenylsilane (1.1 equivalents) in anhydrous THF. Add this solution dropwise to the cold aryllithium solution. An excess of the silyl chloride ensures complete consumption of the highly reactive aryllithium intermediate.

-

Reaction Completion: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12 hours to ensure the reaction proceeds to completion.

-

Workup: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). This protonates any remaining organolithium species and hydrolyzes unreacted silyl chloride. Transfer the mixture to a separatory funnel and extract the product into an organic solvent such as ethyl acetate. Wash the organic layer sequentially with water and brine, then dry it over anhydrous magnesium sulfate (MgSO₄).

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel, followed by recrystallization (e.g., from a mixture of dichloromethane and methanol) to yield the final product as a white solid.

Structural Characterization: Expected Spectroscopic Signatures

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be distinct.

-

Triphenyl Groups: The 15 protons of the three unsubstituted phenyl rings attached to the silicon will appear as a complex multiplet in the aromatic region, typically around δ 7.3-7.6 ppm .

-

Dibromophenyl Group: The protons on the 3,5-dibrominated ring will show a characteristic pattern. The proton at the C4 position (between the two bromine atoms) will appear as a triplet (or more accurately, a triplet-like doublet of doublets with small coupling constants) around δ 7.6-7.7 ppm . The two equivalent protons at the C2 and C6 positions will appear as a doublet around δ 7.5-7.6 ppm .

-

-

¹³C NMR Spectroscopy: The carbon NMR will provide further structural confirmation.

-

One would expect to see distinct signals for the ipso, ortho, meta, and para carbons of the unsubstituted phenyl rings.

-

For the 3,5-dibromophenyl ring, signals for the carbon atoms directly attached to bromine (C3 and C5) will be observed, along with signals for the silyl-substituted carbon (C1) and the remaining C-H carbons (C2, C6, and C4).

-

-

Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for a molecule containing two bromine atoms (a triplet of peaks with an approximate M:M+2:M+4 ratio of 1:2:1), confirming the presence and number of bromine atoms.

Application as a Core Synthon in Materials Synthesis

The primary value of this compound lies in its role as a versatile building block for constructing larger, functional molecules for optoelectronic applications. The two bromine atoms are ideal leaving groups for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[8][9]

This allows for the covalent attachment of various functional moieties, such as hole-transporting units (e.g., carbazoles, triphenylamines) or electron-transporting units, to the tetraphenylsilane core. By performing a stepwise or double Suzuki coupling, chemists can synthesize complex, non-symmetric or symmetric host materials with tailored properties.

Caption: General application workflow via Suzuki coupling.

Exemplary Workflow: Synthesis of an OLED Host Material

-

Reaction Setup: In an inert-atmosphere glovebox or Schlenk line, a reaction vessel is charged with this compound (1.0 eq.), a functionalized arylboronic acid or boronate ester (2.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄), and a suitable base (e.g., aqueous Na₂CO₃ or K₃PO₄).

-

Solvent Addition: A degassed solvent system, such as a mixture of toluene and water, is added.

-

Reaction: The mixture is heated under reflux until TLC or GC-MS analysis indicates the complete consumption of the starting material.

-

Purification: After cooling, the organic layer is separated, washed, dried, and concentrated. The final product is purified via column chromatography and/or recrystallization to yield the target host material.

This synthetic strategy leverages the robust and functional-group-tolerant nature of the Suzuki coupling to build complex architectures on the stable tetraphenylsilane scaffold, demonstrating the critical enabling role of this compound in materials discovery.

References

-

(ResearchGate)

-

(ChemicalBook)

-

(KoreaScience)

-

(PubMed)

-

(Organic Chemistry Portal)

-

(PMC - NIH)

-

(NIH)

-

(PubChem)

-

(Lab Pro Inc.)

-

(BenchChem)

-

(University of Windsor)

-

(Google Patents)

-

(ResearchGate)

-

(The Royal Society of Chemistry)

-

(ResearchGate)

-

(ChemicalBook)

-

(ResearchGate)

-

(Ossila)

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Universal Host Materials for High-Efficiency Phosphorescent and Delayed-Fluorescence OLEDs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. lumtec.com.tw [lumtec.com.tw]

- 5. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 6. labproinc.com [labproinc.com]

- 7. (3-Bromophenyl)triphenylsilane synthesis - chemicalbook [chemicalbook.com]

- 8. uwindsor.ca [uwindsor.ca]

- 9. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of (3,5-Dibromophenyl)triphenylsilane in Organic Solvents

Abstract

Introduction and Physicochemical Profile

(3,5-Dibromophenyl)triphenylsilane is a substituted aromatic silane with the chemical formula C₂₄H₁₈Br₂Si[1]. Its molecular structure, featuring a bulky, nonpolar triphenylsilyl group and a dibrominated phenyl ring, dictates its interactions with various solvents. Understanding its solubility is paramount for applications in organic synthesis, materials science, and pharmaceutical development, where it may serve as a reactant, intermediate, or building block.

Physicochemical Properties of this compound:

| Property | Value | Source |

| Molecular Formula | C₂₄H₁₈Br₂Si | [1] |

| Molecular Weight | 494.3 g/mol | [1] |

| Appearance | White to off-white solid | N/A |

| Melting Point | Not available | N/A |

| Computed LogP | 8.1 | [1] |

The high computed LogP value suggests a strong lipophilic character, indicating a preference for nonpolar environments and predicting low aqueous solubility.

Theoretical Framework for Solubility

The solubility of a crystalline solid in a liquid solvent is a complex thermodynamic process governed by the interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The principle of "like dissolves like" provides a fundamental, albeit simplified, predictive tool.

For this compound, the following factors are key determinants of its solubility:

-

Molecular Structure and Polarity: The molecule is predominantly nonpolar. The four phenyl rings create a large, hydrophobic surface area. The silicon-carbon bonds are relatively nonpolar, and the molecule lacks hydrogen bond donors or acceptors. The two bromine atoms introduce some polarity, but the overall character remains lipophilic.

-

Intermolecular Forces: The primary intermolecular forces in solid this compound are van der Waals forces, specifically London dispersion forces, arising from the large electron clouds of the aromatic rings. For dissolution to occur, the energy input to overcome the crystal lattice energy must be compensated by the favorable interactions between the solute and solvent molecules.

-

Solvent Properties: The polarity, polarizability, and hydrogen bonding capacity of the solvent are critical. Nonpolar solvents will more effectively solvate the nonpolar triphenylsilyl and dibromophenyl groups through dispersion forces.

Qualitative Solubility Prediction

Based on the theoretical principles and data from structurally analogous compounds, such as other arylsilanes and large, substituted aromatic molecules, a qualitative prediction of solubility for this compound in common organic solvents can be made.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Nonpolar Aromatic | Toluene, Benzene, Xylenes | High | Similar aromatic character allows for strong π-stacking and dispersion force interactions. |

| Chlorinated | Dichloromethane (DCM), Chloroform | High | Good balance of polarity and ability to engage in dispersion forces. Often effective for dissolving large organic molecules. |

| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Moderate to High | THF is a polar aprotic solvent that can effectively solvate a wide range of compounds. Diethyl ether is less polar and may be slightly less effective. |

| Ketones | Acetone, Methyl Ethyl Ketone | Moderate | More polar than ethers, which may slightly decrease solubility compared to nonpolar solvents. |

| Esters | Ethyl Acetate | Moderate | Intermediate polarity. |

| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate to Low | High polarity may not be optimal for the largely nonpolar solute. |

| Alcohols | Methanol, Ethanol | Low | The strong hydrogen-bonding network of alcohols is not effectively disrupted by the nonpolar solute. |

| Alkanes | Hexane, Heptane | Low | While nonpolar, the dispersion forces may not be sufficient to overcome the crystal lattice energy of the large aromatic solute. |

| Water | Insoluble | The high polarity and strong hydrogen-bonding network of water are incompatible with the large, nonpolar solute. |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, an empirical approach is necessary. The following is a detailed, self-validating protocol for the determination of the solubility of this compound.

Materials and Equipment

-

This compound (purity >98%)

-

Selected organic solvents (HPLC grade or equivalent)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

Workflow for Solubility Measurement

Detailed Step-by-Step Methodology

-

Preparation of Standard Solutions:

-

Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., a 1:1 mixture of acetonitrile and water if using a reverse-phase HPLC method) to prepare a stock solution of known concentration.

-

Perform serial dilutions of the stock solution to create a series of calibration standards (e.g., 5-6 standards covering the expected concentration range).

-

-

Preparation of Saturated Solutions:

-

To a series of vials, add a measured volume of the desired organic solvent (e.g., 5 mL).

-

Add an excess amount of this compound to each vial to ensure that a solid phase remains after equilibration.

-

Securely cap the vials.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Allow the solutions to equilibrate for a sufficient time (typically 24-48 hours) to ensure that the dissolved concentration has reached its maximum.

-

-

Sample Collection and Preparation:

-

Carefully remove the vials from the shaker, ensuring that the undissolved solid is not disturbed.

-

Allow the solid to settle.

-

Withdraw a known volume of the supernatant using a syringe and immediately attach a syringe filter.

-

Filter the solution into a clean vial to remove all undissolved solids.

-

Accurately dilute the filtered solution with the HPLC mobile phase to a concentration that falls within the range of the calibration curve.

-

-

HPLC Analysis:

-

Analyze the calibration standards and the diluted samples by HPLC.

-

Construct a calibration curve by plotting the peak area versus the concentration of the standards.

-

Determine the concentration of this compound in the diluted samples using the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L).

-

Safety and Handling

As a Senior Application Scientist, ensuring laboratory safety is of utmost importance. While a specific, detailed Safety Data Sheet (SDS) for this compound is not widely available, precautions should be taken based on the data for similar compounds, such as triphenylsilane, and general principles of handling chemical reagents.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves, when handling this compound and organic solvents.

-

Ventilation: Handle the compound and all organic solvents in a well-ventilated fume hood to avoid inhalation of dust or vapors.

-

Handling: Avoid creating dust when handling the solid material.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Solvent Hazards: Be aware of the specific hazards associated with each organic solvent used, including flammability, toxicity, and environmental hazards. Consult the SDS for each solvent before use.

Conclusion

While quantitative experimental data on the solubility of this compound is currently lacking in the public domain, a strong predictive understanding can be established based on its molecular structure and the behavior of analogous compounds. It is anticipated to be highly soluble in nonpolar aromatic and chlorinated solvents, with moderate solubility in ethers and ketones, and poor solubility in polar, protic solvents like alcohols and water. For applications requiring precise solubility values, the detailed experimental protocol provided in this guide offers a reliable method for their determination. As with all chemical research, adherence to strict safety protocols is essential.

References

-

PubChem. This compound. [Link]

Sources

Spectroscopic Signature of (3,5-Dibromophenyl)triphenylsilane: A Technical Guide

Molecular Structure and Physicochemical Properties

(3,5-Dibromophenyl)triphenylsilane possesses a central silicon atom bonded to three phenyl rings and one 3,5-dibromophenyl group. This structure dictates its characteristic spectroscopic features.

| Property | Value | Source |

| Molecular Formula | C₂₄H₁₈Br₂Si | [1][2] |

| Molecular Weight | 494.30 g/mol | [1][3] |

| CAS Number | 1030856-97-3 | [1][3] |

| Appearance | White to light yellow powder/crystal | |

| Melting Point | 186.0 to 190.0 °C |

Synthesis of this compound

A viable synthetic route to this compound can be adapted from the synthesis of related aryltriphenylsilanes. The following protocol is based on the established synthesis of (3-Bromophenyl)triphenylsilane[4].

Experimental Protocol:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet.

-

Reactant Preparation: 1,3,5-Tribromobenzene is dissolved in anhydrous tetrahydrofuran (THF) and cooled to -78 °C in a dry ice/acetone bath.

-

Lithiation: An equimolar amount of n-butyllithium (n-BuLi) in hexanes is added dropwise to the cooled solution. The reaction mixture is stirred at -78 °C for one hour to facilitate the formation of the Grignard reagent.

-

Silylation: A solution of chlorotriphenylsilane in anhydrous THF is added dropwise to the reaction mixture.

-

Reaction Progression: The reaction is allowed to slowly warm to room temperature and stirred for 12 hours.

-

Work-up: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a white solid.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound is expected to show a characteristic isotopic pattern for the molecular ion peak due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br).

Expected Fragmentation Pattern:

-

Molecular Ion (M⁺): A cluster of peaks around m/z 492, 494, and 496 in an approximate 1:2:1 ratio, corresponding to the presence of two bromine isotopes.

-

Loss of a Phenyl Group ([M-Ph]⁺): A significant fragment at m/z 415, 417, 419 (loss of C₆H₅, 77 Da).

-

Loss of a Bromine Atom ([M-Br]⁺): Fragments around m/z 415 and 417.

-

Triphenylsilyl Cation ([Ph₃Si]⁺): A prominent peak at m/z 259, which is a characteristic fragment for triphenylsilyl compounds.

-

Other Fragments: Further fragmentation of the triphenylsilyl cation can lead to peaks at m/z 181 ([Ph₂SiH]⁺) and 105 ([PhSi]⁺).

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be dominated by the vibrational modes of the aromatic rings and the Si-C bonds.

| Wavenumber (cm⁻¹) | Vibration Mode | Expected Appearance |

| 3100-3000 | C-H stretching (aromatic) | Multiple weak to medium bands |

| 1580-1560 | C=C stretching (aromatic) | Medium to strong bands |

| 1480-1430 | C=C stretching (aromatic) | Strong bands |

| ~1430 | Si-Ph stretching | Characteristic strong band[5] |

| 1100-1000 | In-plane C-H bending (aromatic) | Multiple medium bands |

| 880-860 | C-H out-of-plane bending (isolated H) | Strong band characteristic of 1,3,5-trisubstituted benzene |

| 740-690 | C-H out-of-plane bending (monosubstituted benzene) & Si-Ph deformation | Two strong bands |

| ~700 | Si-Ph deformation | Strong band[5] |

| 600-500 | C-Br stretching | Weak to medium bands |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy

The ¹H NMR spectrum will show signals corresponding to the protons of the triphenylsilyl group and the 3,5-dibromophenyl group.

-

Triphenylsilyl Protons (Ph₃Si-): These protons are expected to appear as a complex multiplet in the range of δ 7.3-7.6 ppm . This region will integrate to 15 protons. The protons in the ortho, meta, and para positions of the three phenyl rings will have slightly different chemical shifts and will couple with each other, leading to the multiplet.

-

3,5-Dibromophenyl Protons: The protons on the dibrominated ring are chemically equivalent and will appear as a singlet, or a narrow multiplet, further downfield due to the deshielding effect of the silicon atom and the bromine atoms. The two ortho protons (to the silicon) will appear as a doublet, and the para proton will appear as a triplet. A predicted chemical shift would be in the range of δ 7.6-7.8 ppm , integrating to 3 protons.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide detailed information about the carbon framework of the molecule.

-

Triphenylsilyl Carbons (Ph₃Si-):

-

C-Si (ipso-carbon): A signal around δ 134-136 ppm .

-

Ortho-carbons: A signal around δ 135-137 ppm .

-

Meta-carbons: A signal around δ 128-130 ppm .

-

Para-carbon: A signal around δ 130-132 ppm .

-

-

3,5-Dibromophenyl Carbons:

-

C-Si (ipso-carbon): A signal around δ 138-142 ppm .

-

C-Br (ipso-carbons): A signal around δ 122-125 ppm .

-

Ortho-carbons (to Si): A signal around δ 137-140 ppm .

-

Para-carbon (to Si): A signal around δ 132-135 ppm .

-

Structural Representation and Spectroscopic Correlation

The following diagram illustrates the structure of this compound and highlights the key proton and carbon environments relevant to NMR spectroscopy.

Caption: Molecular structure of this compound with key proton and carbon environments.

Conclusion

This technical guide provides a comprehensive, albeit predictive, analysis of the spectroscopic data for this compound. The expected MS, IR, and NMR data presented herein, based on the known properties of its constituent chemical moieties, should serve as a valuable resource for the identification and characterization of this compound in a research setting. Experimental verification of these predictions is, of course, the ultimate standard for structural elucidation.

References

-

ResearchGate. The IR (a), 1 H-NMR (b) and EI mass (c) spectra for the di(triphenylsilane)ether. [Link]

-

PubChem. This compound. [Link]

Sources

An In-depth Technical Guide to (3,5-Dibromophenyl)triphenylsilane: From Synthesis to Structural Elucidation

Abstract

(3,5-Dibromophenyl)triphenylsilane is a halogenated organosilane compound with potential applications in organic synthesis, materials science, and drug discovery. A comprehensive understanding of its three-dimensional structure is paramount for elucidating structure-property relationships and guiding its application. As of the latest available data, a publically deposited crystal structure for this compound has not been reported. This technical guide, therefore, provides a comprehensive roadmap for researchers and scientists, detailing the synthesis, purification, and a proposed, in-depth workflow for the complete determination and analysis of its single-crystal X-ray structure. The guide emphasizes the causality behind experimental choices, from crystallization strategies to data refinement, and discusses the anticipated structural features and their potential impact on the compound's utility, particularly in the realm of drug development.

Introduction: The Significance of Brominated Organosilanes

The incorporation of bromine atoms into organic molecules is a well-established strategy in medicinal chemistry and materials science.[1][2] The presence of bromine can enhance a molecule's therapeutic activity, modulate its metabolic profile, and increase its duration of action.[1] Bromine's size and polarizability can lead to specific intermolecular interactions, such as halogen bonding, which can be pivotal for molecular recognition at a biological target. In drug development, brominated compounds can serve as versatile intermediates for further functionalization.[3]

Organosilanes, particularly triphenylsilane derivatives, are valued for their unique steric and electronic properties, as well as their thermal and chemical stability. The triphenylsilyl group can act as a bulky protecting group or influence the conformation of a molecule.[4] The combination of a dibrominated phenyl ring and a triphenylsilyl group in this compound creates a molecule with significant potential as a building block for complex organic architectures and as a scaffold in the design of novel therapeutic agents. A precise understanding of its crystal structure is the foundational step for unlocking this potential.

Synthesis and Purification of this compound

A robust and high-yield synthesis is the prerequisite for obtaining high-quality single crystals. The following protocol is adapted from established procedures for the synthesis of similar aryl-triphenylsilanes.[5]

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: To a flame-dried 1 L three-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 1,3,5-tribromobenzene (1 equivalent) and dry tetrahydrofuran (THF, ~20 mL per mmol of tribromobenzene).

-

Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (n-BuLi, 1 equivalent) dropwise via syringe while maintaining the temperature at -78 °C. Stir the reaction mixture at this temperature for 1-2 hours. Causality: The low temperature is critical to prevent side reactions and ensure selective monolithiation.

-

Silylation: In a separate flask, dissolve chlorotriphenylsilane (1.1 equivalents) in dry THF. Add this solution dropwise to the reaction mixture at -78 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight (approximately 12-16 hours).

-

Workup: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).

-

Purification: Combine the organic layers and wash with distilled water and then with brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.

-

Crystallization: The crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of dichloromethane and methanol, to yield this compound as a white to light-yellow crystalline solid.[6][7]

Diagram of Synthetic Workflow

Caption: Synthetic workflow for this compound.

The Path to Crystal Structure Determination: A Proposed Workflow

The determination of a molecule's crystal structure is a systematic process that begins with the growth of high-quality single crystals and culminates in the refinement of a three-dimensional atomic model.[8][9][10]

Single Crystal Growth

The initial and often most challenging step is obtaining a single crystal suitable for X-ray diffraction.[9] The ideal crystal should be of sufficient size (typically >0.1 mm in all dimensions), possess a regular shape, and be free of significant internal defects.[9]

Table 1: Common Crystallization Techniques

| Technique | Description | Suitability |

| Slow Evaporation | A solution of the compound is left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly over days or weeks. | Effective for moderately soluble, stable compounds. |

| Solvent Diffusion | A concentrated solution of the compound is placed in a vial, and a less-polar "anti-solvent" is carefully layered on top. Crystals form at the interface. | Useful for compounds that are highly soluble in one solvent but poorly soluble in another. |

| Vapor Diffusion | A small vial containing a concentrated solution of the compound is placed inside a larger, sealed jar containing a more volatile anti-solvent. The anti-solvent vapor slowly diffuses into the compound's solution, inducing crystallization. | A highly controlled method suitable for sensitive or sparingly available compounds. |

Single-Crystal X-ray Diffraction (SC-XRD): Data Acquisition

Once a suitable crystal is obtained, it is mounted on a goniometer and placed in an intense beam of monochromatic X-rays.[11] The crystal diffracts the X-rays in a specific pattern of reflections, which are recorded by a detector.[9]

Step-by-Step Data Collection Protocol:

-

Crystal Selection and Mounting: A suitable single crystal is selected under a microscope and mounted on a holder (e.g., a MiTeGen mount).

-

Diffractometer Setup: The crystal is placed on the diffractometer and cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion of the atoms.

-

Unit Cell Determination: A preliminary set of diffraction images is collected to determine the crystal's unit cell parameters and Bravais lattice.

-

Data Collection Strategy: A data collection strategy is devised to measure the intensities of a complete and redundant set of unique reflections. This typically involves rotating the crystal through a series of angles while exposing it to the X-ray beam.

-

Data Integration: The raw diffraction images are processed to integrate the intensities of each reflection and apply corrections for experimental factors (e.g., Lorentz and polarization effects).

Sources

- 1. Syntheses, spectroscopy, and crystal structures of 3-(4-bromophenyl)-1,5-diphenylformazan and the 3-(4-bromophenyl)-1,5-diphenylverdazyl radical and the crystal structure of the by-product 5-anilino-3-(4-bromophenyl)-1-phenyl-1H-1,2,4-triazole - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C24H18Br2Si | CID 58926930 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Crystal structures and Hirshfeld surface analyses of bis(4,5-dihydrofuran-2-yl)dimethylsilane and (4,5-dihydrofuran-2-yl)(methyl)diphenylsilane - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and crystal structure of (E)-N-[(2-bromophenyl)methylidene]-3,5-bis(trifluoromethyl)aniline - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | 1030856-97-3 | TCI Deutschland GmbH [tcichemicals.com]

- 6. chemscene.com [chemscene.com]

- 7. This compound 98.0+%, TCI America 200 mg | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 8. chemscene.com [chemscene.com]

- 9. (3-Bromophenyl)triphenylsilane | Sigma-Aldrich [sigmaaldrich.com]

- 10. Crystal structures of 3,4,5-triphenyltoluene and 3,4,5-triphenylbenzyl bromide - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Crystal structure of trimethyl({tris[(phenylsulfanyl)methyl]silyl}methoxy)silane and Hirshfeld surface analysis of 3-bromo-2,2-bis(bromomethyl)propan-1-ol - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: (3,5-Dibromophenyl)triphenylsilane as a Foundational Core for Advanced OLED Host Materials

This document provides a detailed technical guide for researchers and materials scientists on the strategic use of (3,5-Dibromophenyl)triphenylsilane in the development of high-performance Organic Light-Emitting Diodes (OLEDs). We will explore the scientific rationale for its use, its synthetic versatility, and provide detailed protocols for its derivatization and incorporation into a state-of-the-art phosphorescent OLED (PHOLED).

Introduction: The Critical Role of Host Materials in Phosphorescent OLEDs

Organic Light-Emitting Diodes (OLEDs) function through the radiative recombination of electron-hole pairs (excitons) within an emissive layer (EML).[1] In second and third-generation OLEDs, which utilize phosphorescence or Thermally Activated Delayed Fluorescence (TADF), the EML is typically a "host-dopant" system.[2] In this architecture, a small amount of an emissive dopant is dispersed within a host material matrix. The host material is not a passive scaffold; it plays several critical roles:

-

Facilitating Charge Transport: An ideal host should possess good charge transport properties to ensure a balanced distribution of electrons and holes within the EML.[2]

-

Energy Transfer: Excitons form on the host molecules and are then efficiently transferred to the dopant for light emission.

-

Exciton Confinement: The host must have a higher triplet energy (ET) than the phosphorescent dopant to prevent back-energy transfer, which would quench the emission. This is particularly challenging for blue emitters, which have high intrinsic triplet energies.[3]

Organosilicon compounds, particularly those based on a tetraphenylsilane core, have emerged as a superior class of materials for PHOLED hosts. The silicon atom acts as a steric center, creating a non-planar, three-dimensional structure. This, combined with the bulky phenyl groups, provides significant advantages:

-

High Triplet Energy: The tetrahedral silicon atom disrupts π-conjugation across the molecule, helping to maintain a very high triplet energy level (ET).[3][4]

-

Thermal and Morphological Stability: The rigid, bulky structure inhibits crystallization and promotes the formation of stable, amorphous films (high glass transition temperature, Tg), which is essential for device longevity and preventing performance degradation.[5]

This compound is a key precursor in this field, serving as a versatile platform for constructing sophisticated, high-performance host materials.

This compound: Core Properties

This compound is a white, crystalline solid that serves as an ideal starting point for more complex host molecules. Its primary value lies in the two bromine atoms, which act as reactive sites for carbon-carbon and carbon-nitrogen bond-forming reactions (e.g., Suzuki or Buchwald-Hartwig couplings), allowing for the precise attachment of charge-transporting moieties.

Caption: Molecular structure of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 1030856-97-3 | [3] |

| Molecular Formula | C₂₄H₁₈Br₂Si | [3] |

| Molecular Weight | 494.29 g/mol | [3] |

| Appearance | White to light yellow powder/crystal | [6] |

| Purity | >98.0% (GC) | [6] |

| Melting Point | 186.0 - 190.0 °C | [6] |

Application Protocol I: Synthesis of a Bipolar Host Material

The true utility of this compound is as a structural scaffold. By attaching hole-transporting units (e.g., carbazoles) to the dibromophenyl core, one can create a bipolar host material with balanced charge injection and a high triplet energy.[7][8] This protocol describes a representative Buchwald-Hartwig amination to synthesize (3',5'-di(9H-carbazol-9-yl)-[1,1'-biphenyl]-4-yl)(triphenyl)silane) , a model high-performance host.

Caption: Synthetic workflow for a bipolar host from the core molecule.

Step-by-Step Synthesis Protocol:

-

Inert Atmosphere Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen/argon inlet. Maintain a positive pressure of inert gas throughout the reaction.

-

Reagent Addition: To the flask, add this compound (1.0 eq), 9H-Carbazole (2.2 eq), Sodium tert-butoxide (NaOtBu, 2.5 eq), Palladium(II) acetate (Pd(OAc)₂, 0.05 eq), and Xantphos (0.10 eq).

-

Solvent Addition: Add anhydrous, degassed toluene via cannula or syringe. The typical concentration is ~0.1 M with respect to the starting silane.

-

Reaction: Heat the mixture to reflux (~110 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Dilute with dichloromethane (DCM) and filter through a pad of Celite to remove the catalyst and inorganic salts.

-

Transfer the filtrate to a separatory funnel and wash sequentially with deionized water (3x) and brine (1x).

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

-

Purification:

-

Chromatography: Purify the crude product by silica gel column chromatography using a solvent gradient (e.g., starting with 100% hexane and gradually increasing the polarity with DCM) to isolate the desired product.

-

Sublimation: For OLED-grade purity (>99.9%), the material must be purified by gradient sublimation under high vacuum (<10⁻⁵ Torr). This step removes residual solvent and trace impurities, yielding a fluffy, highly pure powder.

-

Rationale and Expected Properties:

The addition of two carbazole units transforms the molecule. Carbazole is a well-known hole-transporting moiety.[7] This derivatization raises the Highest Occupied Molecular Orbital (HOMO) energy level, facilitating more efficient hole injection from the adjacent hole-transport layer (HTL).[6] The tetraphenylsilane core remains electronically isolated, preserving the high triplet energy required for blue emitters.

Table 2: Typical Properties of Carbazole-Tetraphenylsilane Host Materials

| Property | Representative Value | Rationale / Significance | Source(s) |

| Triplet Energy (ET) | 2.9 - 3.1 eV | Sufficiently high to host high-energy blue phosphors (e.g., FIrpic, ET ≈ 2.65 eV) without quenching emission. | [4] |

| HOMO Level | -5.4 to -5.7 eV | Raised level reduces the energy barrier for hole injection from common HTLs like TAPC or NPB. | [6] |

| LUMO Level | -2.0 to -2.4 eV | Wide bandgap ensures good transparency and high ET. | [6] |

| Glass Transition (Tg) | 130 - 165 °C | Indicates excellent morphological stability, preventing film crystallization and ensuring long device lifetime. | [4][6] |

Application Protocol II: Blue PHOLED Fabrication

This protocol outlines the fabrication of a highly efficient blue phosphorescent OLED using the synthesized host material via vacuum thermal evaporation (VTE).[9][10]

Caption: Workflow for fabricating a PHOLED device via VTE.

Step-by-Step Fabrication Protocol:

-

Substrate Cleaning:

-

Patterned Indium Tin Oxide (ITO) coated glass substrates are cleaned sequentially in ultrasonic baths of deionized water, acetone, and isopropanol (15 minutes each).

-

Substrates are dried under a stream of high-purity nitrogen gas.

-

Immediately before loading into the deposition chamber, the ITO surface is treated with oxygen plasma for 5-10 minutes to increase its work function and remove any residual organic contaminants.

-

-

Layer Deposition by VTE:

-

Load the cleaned substrate and the organic/inorganic materials into a high-vacuum thermal evaporation chamber (base pressure < 5 x 10⁻⁶ Torr).

-

Deposit the layers sequentially by heating the materials in crucibles. The deposition rate and thickness of each layer are monitored in-situ using quartz crystal microbalances (QCMs).

-

Device Stack Example:

-

Hole-Transport Layer (HTL): 40 nm of TAPC (Di-[4-(N,N-ditolyl-amino)-phenyl]cyclohexane).

-

Emissive Layer (EML): 20 nm film by co-evaporating the synthesized Host Material and the blue dopant FIrpic. A typical doping concentration is 8-15 wt.%. The rates are carefully controlled (e.g., 1.8 Å/s for the host, 0.2 Å/s for the dopant) to achieve the desired ratio.

-

Electron-Transport/Hole-Blocking Layer (ETL/HBL): 40 nm of TPBi (2,2',2''-(1,3,5-Benzinetriyl)-tris(1-phenyl-1-H-benzimidazole)).

-

Electron-Injection Layer (EIL): 1 nm of Lithium Fluoride (LiF).

-

Cathode: 100 nm of Aluminum (Al).

-

-

-

Encapsulation:

-

Without breaking vacuum, transfer the completed device stack into an inert-atmosphere glovebox (O₂ and H₂O levels < 1 ppm).

-

Encapsulate the device using a UV-curable epoxy and a glass cover slip to prevent degradation from ambient oxygen and moisture.

-

-

Characterization:

-

Measure the current density-voltage-luminance (J-V-L) characteristics using a source meter and a calibrated photodetector.

-

Calculate the device efficiencies: External Quantum Efficiency (EQE, %), Current Efficiency (cd/A), and Power Efficiency (lm/W).

-

Measure the electroluminescence spectrum and calculate the CIE 1931 color coordinates.

-

Caption: Energy level diagram of the fabricated blue PHOLED.

Expected Device Performance

By leveraging the high triplet energy and excellent film-forming properties of the carbazole-functionalized tetraphenylsilane host, the fabricated blue PHOLED is expected to exhibit state-of-the-art performance with high efficiency and deep blue color coordinates.

Table 3: Expected Performance of a Blue PHOLED with a Tetraphenylsilane-Carbazole Host

| Performance Metric | Expected Value | Significance | Source(s) |

| Turn-on Voltage | < 3.5 V | Low voltage indicates efficient charge injection and transport. | [11] |

| Max. External Quantum Eff. (EQE) | > 20% | High EQE demonstrates efficient conversion of electrons to photons. | [3] |

| Max. Power Efficiency | > 40 lm/W | A key metric for low-power consumption applications like displays and lighting. | [5][6] |

| CIE 1931 Coordinates (x, y) | (0.14, 0.18) | Corresponds to a deep, saturated blue emission suitable for display applications. | [3] |

| Efficiency Roll-off | Low | The device maintains high efficiency even at high brightness levels. | [4] |

Conclusion

This compound is not merely a chemical but a strategic platform for molecular engineering in the OLED field. Its robust tetraphenylsilane core provides the requisite high triplet energy and morphological stability, while its dibromo-functionality allows for the straightforward synthesis of advanced bipolar host materials. By following the protocols outlined in this guide, researchers can develop and integrate next-generation host materials capable of driving highly efficient and stable phosphorescent OLEDs, particularly for the challenging blue emission spectrum.

References

-

Lee, J. Y., & Kim, J. H. (2011). Tetraphenylsilane-Based High Triplet Energy Host Materials for Blue Phosphorescent Organic Light-Emitting Diodes. ACS Applied Materials & Interfaces, 3(5), 1483-1487. [Link]

-

Yang, C., et al. (2012). Tetraphenylsilane derivatives spiro-annulated by triphenylamine/carbazole with enhanced HOMO energy levels and glass transition temperatures without lowering triplet energy: host materials for efficient blue phosphorescent OLEDs. Journal of Materials Chemistry, 22(10), 4537-4545. [Link]

-

Wong, K.-T., et al. (2010). Triphenylsilyl- and Trityl-Substituted Carbazole-Based Host Materials for Blue Electrophosphorescence. Chemistry of Materials, 22(15), 4532-4541. [Link]

-

Mianhong Display Technology. (2023, October 24). OLED Fabrication Techniques 1 - Vacuum Deposition. Retrieved January 19, 2026, from [Link]

-

Canon Tokki Corporation. (n.d.). Manufacturing Process of OLED. Retrieved January 19, 2026, from [Link]

-

Grybauskaite-Kaminskiene, G., et al. (2021). Low Molar Mass Carbazole-Based Host Materials for Phosphorescent Organic Light-Emitting Diodes: A Review. Molecules, 26(11), 3183. [Link]

-

Kim, J. H., et al. (2020). Phenylpyridine and carbazole based host materials for highly efficient blue TADF OLEDs. Dyes and Pigments, 173, 107931. [Link]

-

Forrest, S. R., et al. (2004). Organic Vapor Phase Deposition (OVPD): An Emerging Technology for OLED Manufacturing. Society of Vacuum Coaters, 47th Annual Technical Conference Proceedings, 645-650. [Link]

-

Volyniuk, D., et al. (2018). Pyridinyl-Carbazole Fragments Containing Host Materials for Efficient Green and Blue Phosphorescent OLEDs. Polymers, 10(12), 1349. [Link]

-

Lee, J. Y., et al. (2011). A host material containing tetraphenylsilane for phosphorescent OLEDs with high efficiency and operational stability. Journal of Materials Chemistry, 21(41), 16345-16349. [Link]

-

Wu, F.-I., et al. (2023). A Comparison between Triphenylmethyl and Triphenylsilyl Spirobifluorenyl Hosts: Synthesis, Photophysics and Performance in Phosphorescent Organic Light-Emitting Diodes. Molecules, 28(14), 5304. [Link]

-

Thangavadivel, P., et al. (2023). A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) application. Journal of Materials Chemistry C, 11(31), 10321-10360. [Link]

-

Lee, J.-H., et al. (2020). New bipolar host materials for high power efficiency green thermally activated delayed fluorescence OLEDs. Journal of Materials Chemistry C, 8(2), 583-592. [Link]

Sources

- 1. ossila.com [ossila.com]

- 2. ossila.com [ossila.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Tetraphenylsilane derivatives spiro-annulated by triphenylamine/carbazole with enhanced HOMO energy levels and glass transition temperatures without lowering triplet energy: host materials for efficient blue phosphorescent OLEDs - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. opeetv.store [opeetv.store]

- 10. Manufacturing Process of OLED | OLED | Canon Tokki Corporation [tokki.canon]

- 11. Pyridinyl-Carbazole Fragments Containing Host Materials for Efficient Green and Blue Phosphorescent OLEDs - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Third Generation of OLEDs and the Crucial Role of the Host

An Application Guide to (3,5-Dibromophenyl)triphenylsilane: A Versatile Host Material for High-Efficiency TADF Emitters

Organic Light-Emitting Diodes (OLEDs) have revolutionized display and lighting technologies. The evolution of emitter materials has led to distinct generations of OLEDs, with the third generation utilizing Thermally Activated Delayed Fluorescence (TADF) to achieve internal quantum efficiencies approaching 100%.[1][2] Unlike conventional fluorescence which only harvests singlet excitons (25% of the total), TADF materials can convert non-emissive triplet excitons (the remaining 75%) into emissive singlets through a process called reverse intersystem crossing (RISC).[1][3][4][5] This process is facilitated by a minimal energy gap between the lowest singlet (S₁) and triplet (T₁) excited states.[1]

The performance of a TADF emitter is not solely dependent on its intrinsic properties; it is critically influenced by the host material in which it is dispersed.[3] An ideal host must fulfill several key criteria:

-

High Triplet Energy (T₁): The host's triplet energy must be higher than that of the TADF emitter (guest) to ensure that triplet excitons are confined on the guest molecule, preventing energy loss.[6]

-

Balanced Charge Transport: Efficient and balanced transport of both holes and electrons to the emissive layer is essential for effective recombination.[6]

-

Thermal and Morphological Stability: The host material must be stable at the high temperatures required for vacuum deposition and must form stable, uniform films to ensure device longevity.[6]

This guide focuses on this compound, a promising host material designed to meet these demanding requirements for advanced TADF-OLED applications.

This compound: A Molecular Design for Excellence

This compound is a specialized organic semiconductor featuring a central silicon atom bonded to three phenyl rings and one 3,5-dibromophenyl group. This unique structure imparts several advantageous properties for its use as a TADF host.

The bulky, non-planar triphenylsilane moiety provides significant steric hindrance.[6] This architecture is crucial for creating amorphous, morphologically stable thin films and for preventing the aggregation of emitter molecules, which can lead to quenching of the excited state and a decrease in efficiency.[7] Furthermore, the silicon core offers a unique tetrahedral geometry that can enhance the performance of TADF emitters.[7] The dibromophenyl group offers a site for further chemical modification and its electron-withdrawing nature can be leveraged to tune the material's electronic properties, potentially improving charge transport characteristics.[8][9]

Key Material Properties

| Property | Value | Source |

| Chemical Name | This compound | [10] |

| Synonym(s) | 3,5-Dibromotetraphenylsilane | [11] |

| CAS Number | 1030856-97-3 | [10][11] |

| Molecular Formula | C₂₄H₁₈Br₂Si | [10][11] |

| Molecular Weight | 494.29 g/mol | [10][11] |

| Appearance | White to light yellow powder/crystal |

graph MolStructure { layout=neato; node [shape=plaintext, fontsize=12]; edge [fontsize=10];// Central Silicon Si [label="Si", fontcolor="#202124"];

// Phenyl Ring 1 C1_1 [label=""]; C1_2 [label=""]; C1_3 [label=""]; C1_4 [label=""]; C1_5 [label=""]; C1_6 [label=""]; Si -- C1_1 [len=1.5]; C1_1 -- C1_2; C1_2 -- C1_3; C1_3 -- C1_4; C1_4 -- C1_5; C1_5 -- C1_6; C1_6 -- C1_1;

// Phenyl Ring 2 C2_1 [label=""]; C2_2 [label=""]; C2_3 [label=""]; C2_4 [label=""]; C2_5 [label=""]; C2_6 [label=""]; Si -- C2_1 [len=1.5]; C2_1 -- C2_2; C2_2 -- C2_3; C2_3 -- C2_4; C2_4 -- C2_5; C2_5 -- C2_6; C2_6 -- C2_1;

// Phenyl Ring 3 C3_1 [label=""]; C3_2 [label=""]; C3_3 [label=""]; C3_4 [label=""]; C3_5 [label=""]; C3_6 [label=""]; Si -- C3_1 [len=1.5]; C3_1 -- C3_2; C3_2 -- C3_3; C3_3 -- C3_4; C3_4 -- C3_5; C3_5 -- C3_6; C3_6 -- C3_1;

// Dibromophenyl Ring C4_1 [label=""]; C4_2 [label=""]; C4_3 [label="Br", fontcolor="#EA4335"]; C4_4 [label=""]; C4_5 [label="Br", fontcolor="#EA4335"]; C4_6 [label=""]; Si -- C4_1 [len=1.5]; C4_1 -- C4_2; C4_2 -- C4_3; C4_3 -- C4_4; C4_4 -- C4_5; C4_5 -- C4_6; C4_6 -- C4_1; }

Caption: Molecular Structure of this compound.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a common method for synthesizing the title compound via a Grignard-like reaction.[12]

Materials:

-

1,3-Dibromobenzene

-

n-Butyllithium (n-BuLi), 2.5 M in hexanes

-

Chlorotriphenylsilane

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl Acetate (EA)

-

Magnesium Sulfate (MgSO₄)

-

Dichloromethane (MC)

-

Methanol (MeOH)

-

Distilled Water, Saturated NaCl solution

Procedure:

-

Reaction Setup: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1,3-Dibromobenzene (1 equivalent) in anhydrous THF.

-

Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-BuLi (1 equivalent) dropwise to the solution while maintaining the temperature at -78 °C.

-

Stir the mixture at -78 °C for 1 hour to ensure complete monolithiation.

-

Silane Addition: In a separate flask, dissolve Chlorotriphenylsilane (1.1 equivalents) in anhydrous THF.

-

Add the Chlorotriphenylsilane solution to the reaction mixture dropwise at -78 °C.

-

Reaction Completion: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.

-

Workup and Extraction:

-

Quench the reaction by carefully adding distilled water.

-

Extract the organic product with Ethyl Acetate.

-

Wash the organic layer sequentially with distilled water and a saturated NaCl solution.

-

-

Drying and Purification:

-